molecular formula C17H21FN2O2 B3054794 Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate CAS No. 619292-30-7

Tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate

Cat. No. B3054794
M. Wt: 304.36 g/mol
InChI Key: VTSYCTCVAHRDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258135B2

Procedure details

A mixture of 3-fluorophenylacetonitrile (200 mg, 1.48 mmol) and tert-butyl bis(2-chloroethyl)carbamate (358 mg, 1.48 mmol) was dissolved in 14.8 mL of anhydrous DMSO. The reaction was purged with a stream of nitrogen and cooled to 18° C. To this reaction was added sodium hydride (358 mg, 1.48 mmol), which was then warmed to ambient temperature and stirred for 2 hours. The reaction was warmed to 50° C. and stirred for 17 hours. The mixture was diluted with dichloromethane (40 mL), washed with water (3×40 mL), and partitioned between water and dichloromethane. The organic layer was dried over sodium sulfate, filtered, concentrated, and subjected to silica gel chromatography eluting with 0-20% EtOAc in hexanes. Collection of product containing fractions and removal of solvent yielded tert-butyl 4-cyano-4-(3-fluorophenyl)piperidine-1-carboxylate.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Name
Quantity
14.8 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Cl[CH2:12][CH2:13][N:14]([CH2:22][CH2:23]Cl)[C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18].[H-].[Na+]>CS(C)=O.ClCCl>[C:9]([C:8]1([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)[CH2:23][CH2:22][N:14]([C:15]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:21])[CH2:13][CH2:12]1)#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)CC#N
Name
Quantity
358 mg
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Step Two
Name
Quantity
358 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.8 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with a stream of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 50° C.
STIRRING
Type
STIRRING
Details
stirred for 17 hours
Duration
17 h
WASH
Type
WASH
Details
washed with water (3×40 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
Collection of product
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
fractions and removal of solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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